molecular formula C14H16ClNO B1383694 2-(benzyloxy)-N-methylaniline hydrochloride CAS No. 2060047-72-3

2-(benzyloxy)-N-methylaniline hydrochloride

Cat. No.: B1383694
CAS No.: 2060047-72-3
M. Wt: 249.73 g/mol
InChI Key: PKGDSVHZIIBCOE-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-N-methylaniline hydrochloride (CAS 2060047-72-3) is an organic compound with the molecular formula C₁₄H₁₆ClNO and a molecular weight of 249.74 g/mol . It is supplied with a high purity level of ≥97% and should be stored sealed at 4°C, protected from moisture . This aniline derivative is related to N-Methylaniline, a compound known for its role as a solvent and intermediate in the synthesis of dyes and agrochemicals . As a building block in organic synthesis, this compound may be of significant interest to researchers in medicinal chemistry and materials science for the construction of more complex molecules. Its structure features both aniline and benzyloxy functional groups, which are common pharmacophores. The compound is strictly for research and further manufacturing use and is not intended for diagnostic or therapeutic applications . Handling should be conducted in accordance with its GHS warning, which includes hazard statements for skin irritation, eye damage, and toxicity if swallowed, inhaled, or in contact with skin . Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

N-methyl-2-phenylmethoxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO.ClH/c1-15-13-9-5-6-10-14(13)16-11-12-7-3-2-4-8-12;/h2-10,15H,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKGDSVHZIIBCOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzyloxy)-N-methylaniline hydrochloride typically involves the reaction of 2-(benzyloxy)aniline with methylating agents under controlled conditions. One common method is the methylation of 2-(benzyloxy)aniline using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(benzyloxy)-N-methylaniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like halides or amines.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

Organic Synthesis

The compound serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in a wide range of chemical reactions, including:

  • Electrophilic Aromatic Substitution : The benzyloxy group enhances the reactivity of the aromatic ring, facilitating substitution reactions such as nitration and sulfonation.
  • Oxidation and Reduction Reactions : It can be oxidized to form quinones or reduced to yield amines, making it versatile for creating different functional groups.

Medicinal Chemistry

In medicinal chemistry, 2-(benzyloxy)-N-methylaniline hydrochloride is utilized as a precursor for synthesizing pharmaceutical compounds. Its derivatives have been studied for potential therapeutic effects, including:

  • Anticancer Agents : Research indicates that compounds derived from this structure exhibit activity against various cancer cell lines.
  • Neuroactive Compounds : The compound's derivatives have been explored for their interactions with neuroinflammation biomarkers, particularly the translocator protein (18 kDa) .

Biochemical Research

The compound is employed in biochemical assays and as a reagent for synthesizing biologically active molecules. Its applications include:

  • Enzyme Inhibition Studies : It has been used to investigate the inhibition mechanisms of specific enzymes involved in metabolic pathways.
  • Drug Discovery : The compound's derivatives are screened for biological activity, contributing to the development of new therapeutic agents.

Data Table: Comparison of Reaction Types

Reaction TypeDescriptionKey Reagents
Electrophilic Aromatic SubstitutionIntroduces new substituents on the aromatic ring.Nitric acid (HNO3), Bromine (Br2)
OxidationConverts the compound into quinones or other oxidized forms.Potassium permanganate (KMnO4)
ReductionProduces amines or other reduced forms from the compound.Sodium borohydride (NaBH4)

Case Study 1: Synthesis of Anticancer Agents

A study published in the Journal of Medicinal Chemistry examined derivatives of this compound for their anticancer properties. The research highlighted that specific modifications to the compound's structure enhanced its potency against breast cancer cell lines, demonstrating its potential as a lead compound for drug development .

Case Study 2: Neuroinflammation Research

Research focused on neuroinflammation has utilized derivatives of this compound to develop radioligands that target the translocator protein (TSPO). These studies have shown promise in using these ligands for positron emission tomography (PET) imaging, which could lead to advancements in diagnosing neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 2-(benzyloxy)-N-methylaniline hydrochloride involves its interaction with specific molecular targets. The benzyloxy group and the methylated nitrogen atom play crucial roles in its reactivity and interaction with biological molecules. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following compounds share structural motifs with 2-(benzyloxy)-N-methylaniline hydrochloride, differing in substituents, amine type, or molecular framework:

2-(Benzyloxy)-4-chloro-3-methylaniline Hydrochloride
  • Molecular Formula: C₁₃H₁₄ClNO
  • Molecular Weight : 241.12 g/mol
  • Key Differences :
    • Additional 4-chloro and 3-methyl substituents on the aromatic ring.
    • Lacks the N-methyl group, retaining a primary amine (-NH₂).
  • Reduced lipophilicity due to the absence of the N-methyl group .
Benzyloxyamine Hydrochloride (O-Benzylhydroxylamine Hydrochloride)
  • Molecular Formula: C₇H₁₀ClNO
  • Molecular Weight : 159.62 g/mol
  • Key Differences :
    • Contains a hydroxylamine (-NH₂OH) backbone instead of an aniline structure.
    • Primary amine with a benzyloxy group directly bonded to the hydroxylamine nitrogen.
  • Implications :
    • Higher nucleophilicity due to the hydroxylamine group, making it reactive in oxime or nitrone formation.
    • Used in protecting-group strategies for amines, unlike the aniline-derived target compound .
Phenoxybenzamine Hydrochloride
  • Molecular Formula: C₁₈H₂₂ClNO₂
  • Molecular Weight : 340.83 g/mol
  • Key Differences: Tertiary amine with a phenoxyethyl chain and benzyl substituents. Pharmacologically active as an α-adrenergic blocker.
  • Implications :
    • Demonstrates how tertiary amines with bulky substituents exhibit distinct biological activities compared to simpler secondary amines like the target compound .

Data Table: Structural and Molecular Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Amine Type
This compound C₁₄H₁₆ClNO 253.74* 2-OCH₂C₆H₅, N-CH₃ Secondary
2-(Benzyloxy)-4-chloro-3-methylaniline hydrochloride C₁₃H₁₄ClNO 241.12 2-OCH₂C₆H₅, 4-Cl, 3-CH₃ Primary
Benzyloxyamine hydrochloride C₇H₁₀ClNO 159.62 OCH₂C₆H₅, -NH₂OH Primary hydroxylamine
Phenoxybenzamine hydrochloride C₁₈H₂₂ClNO₂ 340.83 Phenoxyethyl, benzyl, tertiary amine Tertiary

*Calculated based on structural analysis.

Research Findings and Implications

Pharmacological Considerations

  • While phenoxybenzamine hydrochloride is a clinically used α-blocker, the target compound’s secondary amine structure suggests utility as an intermediate rather than a direct drug candidate. Its modifications (e.g., N-methylation) may improve metabolic stability in derived pharmaceuticals .

Physicochemical Properties

  • Chloro substituents further augment this property but may reduce aqueous solubility .

Biological Activity

2-(Benzyloxy)-N-methylaniline hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C10_{10}H12_{12}ClN1_{1}O1_{1}. The structure features a benzyloxy group attached to an N-methylated aniline, which influences its biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of monoamine oxidase (MAO), which plays a significant role in neurotransmitter metabolism. The presence of the benzyloxy group enhances its binding affinity and selectivity towards MAO-B, suggesting possible applications in treating neurodegenerative disorders .
  • Receptor Modulation : Studies indicate that the compound may modulate receptor functions, particularly in the central nervous system, making it a candidate for further investigation in neurological therapies.

Biological Activities

The compound has been evaluated for several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. This is particularly relevant given the rising concern over antibiotic resistance.
  • Anticancer Potential : Research indicates that derivatives of this compound may possess anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in specific cancer cell lines
MAO InhibitionSelective inhibition of MAO-B

Detailed Study Findings

  • Antimicrobial Activity : A study demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, indicating significant potency against these pathogens.
  • Anticancer Activity : In vitro assays revealed that the compound could inhibit the proliferation of human breast cancer cells. The mechanism was linked to the induction of apoptosis through mitochondrial pathways, highlighting its potential as a therapeutic agent in oncology.
  • MAO-B Inhibition : The compound's interaction with MAO-B was characterized using kinetic assays. It was found to be a time-dependent inhibitor, suggesting that prolonged exposure could lead to irreversible inhibition of enzyme activity. This characteristic is particularly beneficial for developing treatments for conditions like Parkinson's disease where MAO-B inhibition is desirable .

Q & A

Q. What safety protocols should be prioritized when handling 2-(benzyloxy)-N-methylaniline hydrochloride in laboratory settings?

  • Methodological Answer : Researchers must adhere to strict personal protective equipment (PPE) protocols, including nitrile gloves, lab coats, and safety goggles. Use fume hoods for ventilation to minimize inhalation risks. In case of skin contact, immediately wash with soap and water for 15 minutes. For spills, avoid direct contact, use inert absorbents (e.g., sand), and dispose of waste in accordance with hazardous material regulations . Storage should be in a cool, dry environment away from oxidizing agents and heat sources.

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly to verify the benzyloxy and methylamine substituents. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. Infrared (IR) spectroscopy identifies functional groups like the aromatic ether (C-O-C stretch at ~1250 cm⁻¹) and amine hydrochloride (N-H stretch at ~2500–3000 cm⁻¹). Purity assessment via HPLC (≥98%) is recommended, as impurities may affect downstream applications .

Q. How is this compound typically synthesized, and what precursors are involved?

  • Methodological Answer : A common route involves benzylation of N-methyl-2-hydroxyaniline using benzyl chloride under basic conditions (e.g., K₂CO₃ in DMF), followed by hydrochloride salt formation via HCl gas or aqueous HCl. Alternative precursors include O-benzyl hydroxylamine derivatives, which can be optimized for regioselectivity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound?

  • Methodological Answer : Systematic variation of reaction parameters is key. For benzylation, elevated temperatures (80–100°C) and prolonged reaction times (12–24 hrs) enhance conversion. Catalytic agents like tetrabutylammonium bromide (TBAB) may improve phase-transfer efficiency. Post-synthesis, recrystallization from ethanol/water mixtures increases purity. Yield optimization studies should include DOE (Design of Experiments) frameworks to identify critical factors .

Q. What strategies resolve discrepancies in NMR data when characterizing derivatives of this compound?

  • Methodological Answer : Contradictions in NMR peaks (e.g., unexpected splitting or shifts) often arise from conformational dynamics or residual solvents. Use deuterated solvents (DMSO-d₆ or CDCl₃) to minimize interference. For ambiguous signals, 2D NMR techniques (COSY, HSQC) clarify connectivity. Cross-validation with computational tools (e.g., DFT-based NMR prediction) helps assign challenging peaks. Database comparisons (e.g., PubChem, Reaxys) provide reference spectra for benchmarking .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 1–12) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at timed intervals (0, 7, 14 days). Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life. For solid-state stability, use thermogravimetric analysis (TGA) to detect decomposition thresholds. Hydrochloride salts generally exhibit higher stability in acidic media but may hydrolyze in alkaline conditions .

Q. What computational methods predict the reactivity of this compound in novel synthetic pathways?

  • Methodological Answer : Tools like PISTACHIO and REAXYS databases predict feasible synthetic routes by analyzing bond dissociation energies and reaction thermodynamics. For electrophilic substitution patterns, DFT calculations (e.g., Fukui indices) identify reactive sites on the aromatic ring. Machine learning platforms (e.g., IBM RXN) propose retrosynthetic pathways, prioritizing benzyloxy-group retention .

Q. How does the compound’s hydrochloride salt form influence its solubility and bioavailability in pharmacological studies?

  • Methodological Answer : The hydrochloride salt increases aqueous solubility compared to the free base, enhancing bioavailability. Solubility profiles can be quantified via shake-flask method in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). Partition coefficient (LogP) measurements (octanol/water) assess lipophilicity. For in vitro assays, prepare stock solutions in DMSO (<0.1% final concentration) to avoid cellular toxicity .

Data Contradiction Analysis

Q. How should researchers address conflicting toxicity reports for this compound?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., cell lines, exposure times). Standardize testing using OECD guidelines (e.g., acute toxicity via LD50 in rodents, Ames test for mutagenicity). Compare results across multiple models (e.g., zebrafish embryos, human hepatocytes). Metadata analysis of historical studies (e.g., ECOTOX database) identifies trends in dose-response relationships .

Experimental Design Considerations

Q. What controls are essential when evaluating this compound’s role in catalytic reactions or as a ligand?

  • Methodological Answer :
    Include blank reactions (no catalyst) and positive controls (e.g., known ligands like PPh₃). For ligand studies, vary molar ratios (1:1 to 1:5) to determine stoichiometric effects. Monitor reaction progress via TLC or GC-MS. Kinetic isotope effects (KIEs) and Hammett plots elucidate mechanistic pathways. Reproducibility requires triplicate runs under inert atmospheres (N₂/Ar) to prevent oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(benzyloxy)-N-methylaniline hydrochloride
Reactant of Route 2
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2-(benzyloxy)-N-methylaniline hydrochloride

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